N~2~-(4-chlorobenzyl)-N~1~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide -

N~2~-(4-chlorobenzyl)-N~1~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Catalog Number: EVT-3848768
CAS Number:
Molecular Formula: C21H17Cl3N2O3S
Molecular Weight: 483.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N~2~-(4-chlorobenzyl)-N~1~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound belonging to the class of sulfonamides. It has been investigated in the context of developing novel chemokine receptor modulators. [ [] ] Chemokine receptors are implicated in various inflammatory and immune responses, making their modulation a potential therapeutic target for a range of diseases.

Mechanism of Action

The mechanism of action for N~2~-(4-chlorobenzyl)-N~1~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has not been elucidated in the provided papers. While it is identified as a potential chemokine receptor modulator, [ [] ] the specific receptors it targets, its binding affinities, and its downstream effects remain unclear.

Applications

The provided papers solely mention the potential application of N~2~-(4-chlorobenzyl)-N~1~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide as a chemokine receptor modulator. [ [] ] Specific uses, benefits, and real-world examples are not provided.

N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide Derivatives

Compound Description: This series of compounds shares the benzenesulfonamide moiety with the target compound, N~2~-(4-chlorobenzyl)-N~1~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide. These derivatives exhibited significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, including clinical strains. Notably, some compounds effectively inhibited biofilm formation and disrupted existing biofilms formed by Staphylococcus aureus clinical strains. The derivatives displayed minimal hemolytic properties at concentrations effective against bacteria. Furthermore, several compounds demonstrated promising anticancer activity against human cervical, ovarian, and breast cancer cell lines. Some derivatives also exhibited strong antioxidant properties in DPPH and ABTS assays. []

Relevance: This class of compounds highlights the potential of structural modifications to the benzenesulfonamide core for enhancing antimicrobial, anticancer, and antioxidant activities. The presence of the cinnamic acid moiety in these derivatives, absent in the target compound, suggests its potential role in contributing to the observed biological activities. []

(η6-1-isopropyl-4-methyl benzene)-(N-(2,5-dichlorophenyl)-1-(pyridin-2-yl)methanimine-κ2N,N′)ruthenium(II) perchlorate

Compound Description: This ruthenium(II) complex features a 2,5-dichlorophenyl substituent attached to the nitrogen atom of a methanimine ligand, similar to the 2,5-dichlorophenyl group present in N~2~-(4-chlorobenzyl)-N~1~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide. The crystal structure of this complex has been characterized. []

Relevance: Although this compound belongs to a distinct chemical class (organometallic complexes) compared to the target compound, the shared 2,5-dichlorophenyl substituent suggests potential similarities in their interactions with biological targets. The distinct biological activities of organometallic complexes compared to organic compounds arise from the unique properties of the metal center and its coordination sphere. []

Chlorido-(N-(2,5-dichlorophenyl)-1-(pyridin-2-yl)methanimine-κ2N,N′)(η6-1-isopropyl-4-methyl benzene) ruthenium (II) tetrafluoroborate

Compound Description: This compound is structurally analogous to the aforementioned ruthenium(II) perchlorate complex, differing only in the counterion (tetrafluoroborate instead of perchlorate). It also possesses the 2,5-dichlorophenyl substituent linked to the methanimine ligand's nitrogen atom, mirroring the substitution pattern observed in N~2~-(4-chlorobenzyl)-N~1~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide. The crystal structure of this complex has been elucidated. []

Relevance: The structural similarity with the perchlorate complex emphasizes the significance of the 2,5-dichlorophenyl substituent and the methanimine ligand in influencing the compound's properties. The varying counterions might influence solubility, stability, and interactions with biological systems, but the overall structural features remain crucial for potential biological activities. []

Diethyl [3-[β-(2,4-dichlorophenyl)vinyl]-N-(phenylsulfonyl)indol-2-ylmethyl]phosphonate

Compound Description: This compound shares the phenylsulfonyl group with N~2~-(4-chlorobenzyl)-N~1~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide. Its crystal structure reveals a dihedral angle of 82.0 (1) degrees between the phenylsulfonyl and the dichlorophenyl moieties. []

Relevance: The presence of the phenylsulfonyl group in both compounds suggests a possible shared pharmacophore and potential for similar molecular interactions. The distinct structures surrounding the shared group highlight the impact of structural variations on molecular conformation, potentially influencing their binding affinities and biological activity profiles. []

N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide

Compound Description: This molecule, containing a 2,5-dichlorophenyl group connected to a benzenesulfonamide moiety, closely resembles N~2~-(4-chlorobenzyl)-N~1~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide. Crystallographic analysis reveals a gauche conformation of the N—C bond with respect to the S=O bonds within the C—SO2—NH—C segment. The molecule adopts a bent configuration at the sulfur atom. []

Relevance: The shared 2,5-dichlorophenyl and benzenesulfonamide moieties highlight their potential significance as pharmacophores. Despite structural similarities, the conformational differences, especially the bent shape at the sulfur atom in this compound, might result in altered binding modes and subsequent variations in biological activity compared to N~2~-(4-chlorobenzyl)-N~1~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide. []

4-chloro-2-(phenylsulfonyl)aniline & N-(4-chlorophenyl)benzenesulfonamide

Compound Description: These compounds are generated through the electrochemical oxidation of 4-chloroaniline in the presence of benzenesulfinic acid. They both feature a benzenesulfonyl group and a chlorophenyl substituent, similar to N~2~-(4-chlorobenzyl)-N~1~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide. []

Relevance: The structural similarities, particularly the presence of the benzenesulfonyl and chlorophenyl groups, suggest that these compounds might offer insights into the structure-activity relationships and potential applications of N~2~-(4-chlorobenzyl)-N~1~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide. Further investigation of their biological activities could help elucidate the roles of specific substituents and structural motifs in modulating biological responses. []

N-[2-(substitutedphenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamide Derivatives

Compound Description: This group of compounds, while lacking the benzenesulfonamide core, presents a substituted phenyl ring directly attached to the 1,3-thiazolidin-4-one scaffold, similar to the 2,5-dichlorophenyl group linked to the glycinamide nitrogen in N~2~-(4-chlorobenzyl)-N~1~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide. These derivatives demonstrated notable antiproliferative activity against Dalton's ascites lymphoma (DAL) cancer cell line, with some exhibiting potent inhibition exceeding 85% at 100 mcg/ml concentration. Interestingly, the most active compound, featuring a 2,4-dichlorophenyl substituent, demonstrated greater potency against DAL cells than the standard drug doxorubicin. Further evaluation revealed that some derivatives also inhibited the growth of L929 lung fibroblast cells, indicating their potential as anticancer agents. []

Relevance: These compounds, although structurally distinct from N~2~-(4-chlorobenzyl)-N~1~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, highlight the potential significance of substituted phenyl rings in modulating biological activity, particularly in the context of anticancer properties. The varying degrees of activity observed for different substituents emphasize the importance of exploring diverse substitution patterns for optimizing biological efficacy. []

1-Amino-4-ethylcyclohexa-2,5-diene (cis and trans isomers)

Compound Description: These isomers, while structurally distinct from N~2~-(4-chlorobenzyl)-N~1~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, were synthesized as model compounds in the pursuit of synthesizing amiclenomycin. They were obtained through Diels-Alder reactions with trans-1,2-bis(phenylsulfonyl)ethylene and subsequent modifications. []

Relevance: These compounds highlight the use of phenylsulfonyl groups as protecting groups in organic synthesis. Although not directly related in structure or activity to N~2~-(4-chlorobenzyl)-N~1~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, they underscore the versatility of phenylsulfonyl groups in chemical manipulations and their potential utility in accessing diverse chemical structures, some of which might exhibit valuable biological properties. []

Properties

Product Name

N~2~-(4-chlorobenzyl)-N~1~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

IUPAC Name

2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-N-(2,5-dichlorophenyl)acetamide

Molecular Formula

C21H17Cl3N2O3S

Molecular Weight

483.8 g/mol

InChI

InChI=1S/C21H17Cl3N2O3S/c22-16-8-6-15(7-9-16)13-26(30(28,29)18-4-2-1-3-5-18)14-21(27)25-20-12-17(23)10-11-19(20)24/h1-12H,13-14H2,(H,25,27)

InChI Key

PPPSRLUCWBIKNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)NC3=C(C=CC(=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.